

# 3-Chloro-4-fluoro-3'-iodobenzophenone physical and chemical properties

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## Compound of Interest

Compound Name: 3-Chloro-4-fluoro-3'-iodobenzophenone

Cat. No.: B1358997

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## An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Chloro-4-fluoro-3'-iodobenzophenone** is a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring chloro, fluoro, and iodo substitutions on the diphenylmethanone framework, presents a unique scaffold for the development of novel therapeutic agents. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.<sup>[1]</sup> This technical guide provides a summary of the available physical and chemical properties, a plausible experimental protocol for its synthesis, and explores its potential relevance in drug development.

### Physical and Chemical Properties

While experimental data for **3-Chloro-4-fluoro-3'-iodobenzophenone** is not extensively available in public literature, its fundamental properties can be predicted based on its structure. These predicted values provide a useful starting point for experimental design and handling.

Property	Predicted Value
CAS Number	951890-19-0[2]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> ClFI O
Molecular Weight	376.55 g/mol
Appearance	Expected to be a solid at room temperature
Melting Point	Not available
Boiling Point	Not available
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate) and insoluble in water.

## Experimental Protocols

The synthesis of **3-Chloro-4-fluoro-3'-iodobenzophenone** can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aromatic ketones.[3]

### Synthesis of **3-Chloro-4-fluoro-3'-iodobenzophenone** via Friedel-Crafts Acylation

This protocol describes the acylation of 2-chloro-1-fluorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl<sub>3</sub>).

Materials:

- 2-Chloro-1-fluorobenzene
- 3-Iodobenzoyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (1 M)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- To a solution of 2-chloro-1-fluorobenzene (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at 0 °C for 15 minutes.
- Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
- Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, **3-Chloro-4-fluoro-3'-iodobenzophenone**.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify the characteristic carbonyl ( $\text{C}=\text{O}$ ) stretching frequency.

## Potential Applications in Drug Discovery

Benzophenone and its derivatives are known to exhibit a wide range of biological activities, making them a "ubiquitous scaffold in medicinal chemistry".<sup>[4]</sup> The presence of halogen atoms on the benzophenone core can modulate these activities and introduce new pharmacological properties. Halogenated compounds are integral to many FDA-approved drugs and are known to enhance binding affinity to biological targets.

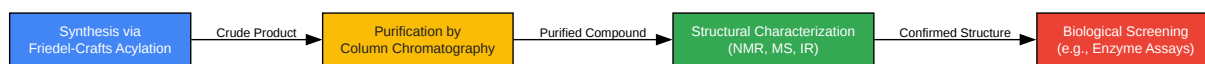
Given the structural features of **3-Chloro-4-fluoro-3'-iodobenzophenone**, it could be investigated for its potential as an inhibitor of various enzymes or receptors. For instance, substituted benzophenones have been explored as:

- Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).<sup>[4]</sup>
- Anticancer agents: Through various mechanisms, including the inhibition of protein kinases.
- Antiviral agents: Including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.<sup>[5]</sup>

The specific combination of chloro, fluoro, and iodo substituents could lead to unique interactions with biological targets, potentially offering improved potency or selectivity.

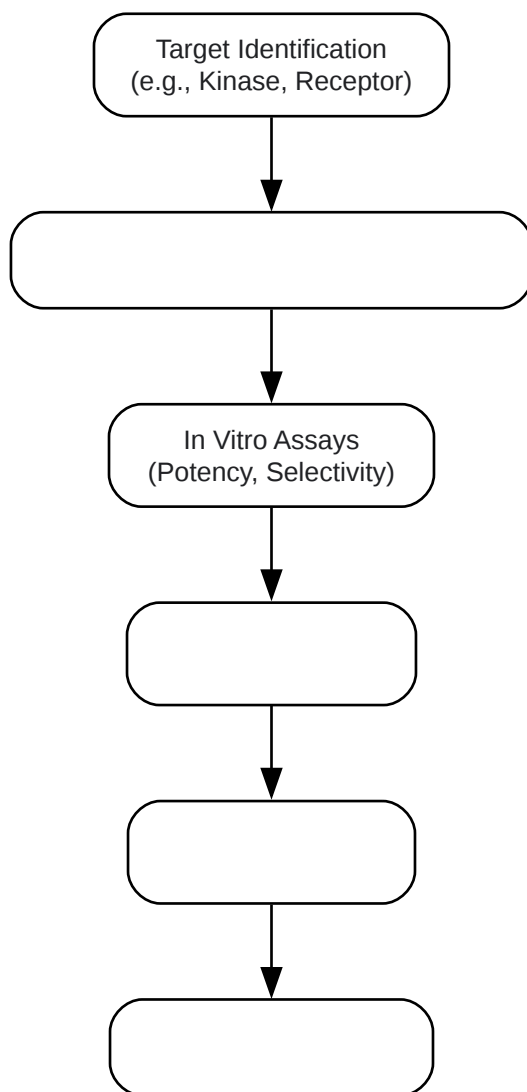
## Logical Relationships and Workflows

To facilitate research and development involving **3-Chloro-4-fluoro-3'-iodobenzophenone**, the following diagrams illustrate a typical experimental workflow and a potential drug discovery pathway.



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Caption: A typical experimental workflow for the synthesis and initial evaluation of **3-Chloro-4-fluoro-3'-iodobenzophenone**.



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Caption: A potential pathway for the development of **3-Chloro-4-fluoro-3'-iodobenzophenone** as a therapeutic agent.

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